

# preliminary research on F327 compound

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | F327    |           |
| Cat. No.:            | B585632 | Get Quote |

An In-depth Technical Guide to RECCE® 327

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

RECCE® 327 (also known as R327) is a novel, broad-spectrum synthetic anti-infective polymer being developed by Recce Pharmaceuticals Ltd. It represents a new class of antibiotics designed to address the urgent global health threat of antimicrobial resistance. RECCE® 327 has demonstrated efficacy against a wide range of Gram-positive and Gram-negative bacteria, including multi-drug resistant "superbugs". This document provides a comprehensive overview of the available preclinical and clinical data on RECCE® 327.

#### **Mechanism of Action**

RECCE® 327 exhibits a multi-layered mechanism of action that targets the fundamental bioenergetics of bacterial cells.[1] Its primary mode of action is the rapid and irreversible shutdown of cellular adenosine triphosphate (ATP) production.[2][3] This disruption of the cell's energy currency leads to a cascade of downstream effects, including the inhibition of cell division and, at higher concentrations, cell lysis.[1][3] A key feature of RECCE® 327 is its ability to be effective against both actively dividing and stationary-phase bacteria, a significant advantage over many existing antibiotics.[2][3]

#### **Signaling Pathway**



The following diagram illustrates the proposed mechanism of action of RECCE® 327, leading to bacterial cell death.



Click to download full resolution via product page

Caption: Proposed mechanism of action of RECCE® 327.

#### **Efficacy Data**

RECCE® 327 has demonstrated potent bactericidal activity against a wide range of bacterial pathogens in both in vitro and in vivo studies.

#### **In Vitro Efficacy**

The following table summarizes the in vitro efficacy of RECCE® 327 against various bacterial strains.



| Bacterial<br>Strain     | Concentration | Time          | Result                                   | Reference |
|-------------------------|---------------|---------------|------------------------------------------|-----------|
| Escherichia coli        | 5x MIC        | 1 min         | 100-fold<br>reduction in<br>viable cells | [2][3]    |
| Escherichia coli        | 1x and 2x MIC | 10 min        | 100-fold<br>reduction in<br>viable cells | [2]       |
| Escherichia coli        | 1x and 2x MIC | 30 min        | 10,000-fold reduction in viable cells    | [2]       |
| ESKAPE<br>Pathogens     | Various       | 24 hours      | 99.9% (3-log)<br>reduction               |           |
| Clostridium perfringens | 0.5x - 8x MIC | Not Specified | Bactericidal activity observed           | [4]       |
| Streptococcus pyogenes  | 0.5x - 8x MIC | Not Specified | Bactericidal activity observed           | [4]       |

# **In Vivo Efficacy**

The table below outlines the results from various preclinical animal models.



| Infection<br>Model         | Animal Model | Pathogen                   | Efficacy                                | Reference |
|----------------------------|--------------|----------------------------|-----------------------------------------|-----------|
| Urinary Tract<br>Infection | Rat          | Escherichia coli           | Significant reduction in bacterial load | [5]       |
| Vaginal Infection          | Mouse        | Neisseria<br>gonorrhoeae   | Significant reduction in bacterial load | [5]       |
| Kidney Infection           | Mouse        | Mycobacterium<br>fortuitum | Significant reduction in bacterial load | [5]       |
| Nasal Infection            | Mouse        | Streptococcus pneumoniae   | Significant<br>efficacy                 | [5]       |
| Lung Infection             | Mouse        | Mycobacterium abscessus    | Significant<br>efficacy                 | [5]       |

#### **Clinical Trials**

RECCE® 327 is currently being evaluated in several clinical trials for various indications.

# Phase I/II Trial for Urinary Tract Infections and Urosepsis

A randomized, placebo-controlled, double-blind Phase I/II trial is ongoing to evaluate the safety, tolerability, and pharmacokinetics of intravenously administered RECCE® 327.

| Phase | Indication                              | Status         | Key Findings                                                         |
|-------|-----------------------------------------|----------------|----------------------------------------------------------------------|
| 1/11  | Urinary Tract<br>Infections / Urosepsis | Dosing ongoing | Independent Safety Committee approved dose escalation to 4,000mg.[6] |



# Phase II Trial for Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

An open-label Phase II trial is assessing the safety, tolerability, pharmacokinetics, and efficacy of a topical gel formulation of RECCE® 327 (R327G).

| Phase | Indication                                               | Status           | Preliminary Results                                            |
|-------|----------------------------------------------------------|------------------|----------------------------------------------------------------|
| II    | Acute Bacterial Skin<br>and Skin Structure<br>Infections | Dosing completed | Complete cures or significant symptom improvement reported.[7] |

## **Experimental Protocols**

While detailed, step-by-step protocols are proprietary and not publicly available, the following outlines the general methodologies used in the evaluation of RECCE® 327.

#### **Minimum Inhibitory Concentration (MIC) Determination**

The in vitro efficacy of RECCE® 327 is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as is standard in the field.[5] This involves exposing a standardized inoculum of bacteria to serial dilutions of the compound in a liquid growth medium. The MIC is the lowest concentration of the drug that prevents visible growth of the bacteria.

#### **Animal Infection Models**

The in vivo efficacy of RECCE® 327 is evaluated in various rodent infection models.[5] These studies typically involve the following steps:

- Infection of the animals with a specific bacterial pathogen.
- Administration of a range of doses of RECCE® 327 via the relevant route (e.g., intravenous, topical).
- Monitoring of the animals for clinical signs of infection and survival.



• At the end of the study, enumeration of the bacterial load in the target organs to determine the reduction in infection.

## **Experimental Workflow for In Vivo Efficacy Studies**

The following diagram provides a generalized workflow for the preclinical in vivo efficacy studies of RECCE® 327.





Click to download full resolution via product page

Caption: Generalized workflow for preclinical in vivo efficacy studies.

## **Safety and Toxicology**

In a Phase I clinical trial with intravenous infusion, RECCE® 327 was found to be well-tolerated in healthy male subjects at doses up to 6,000 mg.[8] No serious adverse events were reported. A summary of the safety findings from the Phase I trial is presented below.

| Parameter                     | Result                            |
|-------------------------------|-----------------------------------|
| Serious Adverse Events (SAEs) | None reported                     |
| Hematology                    | No clinically significant changes |
| Clinical Chemistry            | No clinically significant changes |

#### Conclusion

RECCE® 327 is a promising new class of synthetic anti-infective with a novel mechanism of action that targets bacterial bioenergetics. It has demonstrated broad-spectrum efficacy against a range of clinically important pathogens, including multi-drug resistant strains. The ongoing clinical trials will provide further insights into its safety and efficacy in various infectious diseases. The unique properties of RECCE® 327 make it a valuable candidate in the fight against antimicrobial resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Anti-Infective Portfolio Update and Webinar details - Recce Pharmaceuticals Limited (ASX:RCE) - Listcorp. [listcorp.com]







- 2. Recce Pharmaceuticals Announces Lead Synthetic Anti-infective RECCE® 327
   Demonstrates World First Multiple Mechanisms of Action against E. coli bacteria BioSpace [biospace.com]
- 3. Recce Pharmaceuticals Announces Lead Synthetic [globenewswire.com]
- 4. Recce Pharmaceuticals Announces Lead Synthetic Anti-infective RECCE® 327
   Demonstrates Outstanding Efficacy Against Necrotizing Fasciitis 'Flesh-Eating' Bacteria BioSpace [biospace.com]
- 5. recce.com.au [recce.com.au]
- 6. Recce Pharmaceuticals Announces Safety Committee Approves [globenewswire.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Phase I Clinical Trial Data Review Complete Recce Pharmaceuticals Limited (ASX:RCE)
   Listcorp. [listcorp.com]
- To cite this document: BenchChem. [preliminary research on F327 compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585632#preliminary-research-on-f327-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com